(S)-Boc-2-amino-6-benzyloxy-hexanoic acid dcha
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Overview
Description
(S)-Boc-2-amino-6-benzyloxy-hexanoic acid dicyclohexylammonium salt is a compound used in various scientific research and industrial applications. It is an amino acid derivative with a benzyloxy group and a Boc (tert-butoxycarbonyl) protecting group. The dicyclohexylammonium salt form enhances its stability and solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Boc-2-amino-6-benzyloxy-hexanoic acid dicyclohexylammonium salt typically involves the following steps:
Protection of the Amino Group: The amino group of 2-amino-6-benzyloxy-hexanoic acid is protected using Boc anhydride in the presence of a base such as triethylamine.
Formation of the Dicyclohexylammonium Salt: The protected amino acid is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Boc-2-amino-6-benzyloxy-hexanoic acid dicyclohexylammonium salt undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid.
Substitution Reactions: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Nucleophiles: Such as sodium azide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Deprotected Amino Acid: After removal of the Boc group.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
(S)-Boc-2-amino-6-benzyloxy-hexanoic acid dicyclohexylammonium salt has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein engineering and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Boc-2-amino-6-benzyloxy-hexanoic acid dicyclohexylammonium salt involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Modification: It can modify proteins by reacting with amino acid residues, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(S)-Boc-2-amino-6-hydroxy-hexanoic acid: Similar structure but with a hydroxy group instead of a benzyloxy group.
(S)-Boc-2-amino-6-methoxy-hexanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
(S)-Boc-2-amino-6-benzyloxy-hexanoic acid dicyclohexylammonium salt is unique due to its benzyloxy group, which provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5.C12H23N/c1-18(2,3)24-17(22)19-15(16(20)21)11-7-8-12-23-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,19,22)(H,20,21);11-13H,1-10H2/t15-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQRTKZNWOFXOY-RSAXXLAASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCOCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCOCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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